molecular formula C13H13FO4 B1405199 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 876405-68-4

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1405199
CAS RN: 876405-68-4
M. Wt: 252.24 g/mol
InChI Key: IZYWFUACSYOCGG-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a fluorobenzyl group, which is a common moiety in many pharmaceuticals and biologically active compounds . The dioxane-dione group suggests that it might be a cyclic compound with two carbonyl groups .

Scientific Research Applications

Synthesis and Structural Analysis

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and studied for its crystal structure using X-ray crystallographic techniques. This compound exhibits an envelope conformation in its 1,3-dioxane ring and its crystal structure is characterized by weak intermolecular C—H⋯O hydrogen bonds (Zeng, 2010).

Solvatochromic Behavior and Fluorescence Modulation

Studies have shown that the structural organization and noncovalent interactions of organic fluorophores like this compound are key to their stimuli-responsive fluorescence modulation. Subtle structural changes can drastically modulate their fluorescence, highlighting their potential in developing sensitive materials for environmental and biological sensing (Hariharan et al., 2018).

Applications in Organic Synthesis

This compound, as a variant of Meldrum's acid, is an important building block in organic synthesis. Its high acidity and unique structural features make it a valuable component in synthesizing various organic compounds, demonstrating its versatility in chemical synthesis applications (Mierina et al., 2015).

Exploration in Molecular Electronics

The electronic properties of 5-arylidene derivatives of Meldrum's acid, including the 5-(4-Fluorobenzyl) variant, have been investigated. These studies focus on understanding the molecular geometries and the nature of intermolecular interactions, which are crucial for the design of molecular electronic devices (Dey et al., 2015).

Exploration in Photophysical Properties

The compound’s role in photophysical studies has been explored, particularly its solvatochromic behavior and sensitivity to environmental changes. This highlights its potential application in the development of advanced materials with tailored optical properties (Flores et al., 2004).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWFUACSYOCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Synthesis routes and methods I

Procedure details

The title compound was prepared using 4-fluorobenzaldehyde in place of benzo[b]thiophene-2-carbaldehyde using the procedure described for the preparation of 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 39: step a).
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Synthesis routes and methods II

Procedure details

The title compound was prepared using 4-fluorobenzaldehyde in place of 4-chlorobenzaldehyde using the procedure described for the preparation of 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a).
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Synthesis routes and methods III

Procedure details

Proline (5.748 g, 49.42 mmol) was added to a solution of 4-fluorobenzaldehyde (24.99 g, 197.3 mmol) and Meldrum's acid (29.01 g, 197.3 mmol) in EtOH (900 mL). The mixture was stirred at room temperature for 1.5 hours, then diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (50.99 g, 197.3 mmol) was added along with an additional 100 mL of EtOH. The mixture was stirred overnight and EtOH was removed under reduced pressure. The residue was triturated with i-PrOH and filtered to provide the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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